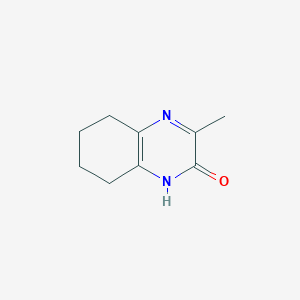

3-methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one

説明

3-methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline core structure with a methyl group at the 3-position and a tetrahydro ring system at the 5,6,7,8-positions. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by cyclization. For instance, the reaction of o-phenylenediamine with 3-methyl-2-butanone under acidic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反応の分析

Regioselectivity and Reaction Mechanism

Regioselectivity in hexahydroquinoxalin-2-ones is influenced by electronic effects of substituents on the aryl-1,2-diamine. Key findings include:

-

Electron-withdrawing groups (e.g., –Cl, –NO₂) at the meta position of diamines favor Path A (imine formation) over Path B (amide formation), leading to a single regioisomer in >90% selectivity .

-

NOE Spectroscopy confirmed spatial proximity of protons in the major product, supporting the imine pathway (Figure 1) .

Regioselectivity Data :

| Amine Substituent | Product Ratio (Major:Minor) |

|---|---|

| 3-Cl-C₆H₃(NH₂)₂ | 95:5 |

| 3-NO₂-C₆H₃(NH₂)₂ | 90:10 |

| 4-CH₃-C₆H₃(NH₂)₂ | 50:50 |

Derivatization Reactions

Hexahydroquinoxalin-2-ones serve as precursors for further functionalization:

Chlorination

Treatment with POCl₃ under neat conditions yields 2-chloro-3-arylquinoxalines , enabling cross-coupling reactions .

-

Example:

-

3-Methyl-hexahydroquinoxalin-2-one → 2-Chloro-3-methylquinoxaline (Yield: 85%)

-

Nucleophilic Substitution

Reaction with amines or alkoxides produces substituted derivatives:

-

2-Ethoxy-3-methylquinoxaline : Synthesized via NaOEt in ethanol (Yield: 78%) .

-

N-Isobutyl-3-methylquinoxalin-2-amine : Formed using isobutylamine (Yield: 65%) .

Mechanistic Insights

The proposed mechanism involves two pathways (Scheme 1):

-

Path A : Formation of an imine intermediate followed by cyclization.

-

Path B : Amide bond formation prior to cyclization.

Experimental evidence (e.g., NOE, regioselectivity trends) strongly supports Path A as the dominant route .

Limitations and Challenges

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of hexahydroquinoxalin-2-one exhibit promising anticancer properties. For instance, compounds similar to 3-methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one have been shown to inhibit tumor growth and induce apoptosis in cancer cell lines. A study demonstrated that modifications to the quinoxaline structure could enhance its cytotoxic effects against specific cancer types .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. It has been suggested that hexahydroquinoxalin-2-one derivatives may play a role in protecting neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pharmacology

Pharmacokinetics and Bioavailability

The pharmacokinetic profiles of hexahydroquinoxalin derivatives have been studied to evaluate their bioavailability and therapeutic efficacy. Research has focused on understanding how structural variations impact absorption, distribution, metabolism, and excretion (ADME) properties. For example, the incorporation of specific functional groups can significantly alter the compound's solubility and permeability .

Multidrug Resistance Reversal

Some studies have highlighted the ability of this compound to reverse multidrug resistance in cancer cells. This property is crucial in enhancing the effectiveness of existing chemotherapeutic agents by overcoming resistance mechanisms .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound can be achieved through various methods including oxidative amidation and heterocycloannulation processes. These synthetic routes allow for the efficient production of this compound and its derivatives in moderate to good yields .

Functionalization Strategies

Recent advancements in synthetic chemistry have enabled the functionalization of hexahydroquinoxalin derivatives to create a library of compounds with diverse biological activities. Techniques such as coupling reactions and cyclization have been employed to introduce various substituents that enhance the pharmacological profile of these compounds .

Case Studies

作用機序

The mechanism of action of 3-methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

類似化合物との比較

Similar Compounds

Quinoxaline: The parent compound with a similar core structure.

2-Quinoxalinone: A derivative with a different substitution pattern.

3-methylquinoxaline: A compound with a methyl group at the 3-position but lacking the tetrahydro ring system.

Uniqueness

3-methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one is unique due to its specific substitution pattern and tetrahydro ring system, which confer distinct biological activities and chemical properties compared to other quinoxaline derivatives .

生物活性

3-Methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure includes a hexahydroquinoxaline ring system, which contributes to its unique biological properties.

Anticancer Properties

Research has indicated that derivatives of hexahydroquinoxalin-2-one exhibit significant antiproliferative effects against various cancer cell lines. For example:

- Cytotoxicity Studies : A study demonstrated that compounds based on the octahydroquinoxalin-2(1H)-one scaffold showed strong antiproliferative effects against leukemia cell lines (MV4-11) while maintaining low cytotoxicity against normal cells (BALB/3T3) . The most active compound induced apoptosis through the activation of caspase 3/7 pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Diphenyl-[(1R,6R)-3-oxo-2,5-diazabicyclo[4.4.0]dec-4-yl]phosphonate | MV4-11 | 0.5 | Caspase activation |

| This compound | HCT116 | 1.2 | Cell cycle arrest |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Similar compounds have shown potential in modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Receptor Modulation : It may interact with various receptors involved in neurotransmission and apoptosis.

- Caspase Activation : Induction of apoptosis in cancer cells is primarily mediated through the activation of caspases.

- Cell Cycle Disruption : Evidence suggests that these compounds can disrupt the cell cycle at specific checkpoints, particularly at the G2/M phase .

Study on Antiproliferative Activity

A study focused on aminophosphonic derivatives based on octahydroquinoxalinones highlighted their enhanced cytotoxicity compared to other phenolic Mannich bases. The research involved testing various derivatives against leukemia and solid tumor cell lines . The findings suggested that modifications to the quinoxaline structure could significantly enhance anticancer activity.

Neuroprotective Study

In another investigation into neuroprotective properties, 3-methyl derivatives were shown to reduce neuronal cell death in models of oxidative stress . The study utilized assays to measure cell viability and apoptosis markers.

特性

IUPAC Name |

3-methyl-5,6,7,8-tetrahydro-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDTUZNBSNKUPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCC2)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118136-71-3 | |

| Record name | 3-methyl-1,2,5,6,7,8-hexahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。